molecular formula C9H17ClF3N B2580942 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride CAS No. 2089255-24-1

1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride

Cat. No.: B2580942
CAS No.: 2089255-24-1
M. Wt: 231.69
InChI Key: FZQBXOZSGSQWLL-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride is an organic compound with the molecular formula C9H17ClF3N. It is a derivative of cyclohexylamine, where the cyclohexyl ring is substituted with a trifluoromethyl group and an ethanamine moiety.

Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the trifluoromethylation of cyclohexylamine derivatives. The process can be summarized as follows:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), yielding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine or trifluoromethyl groups, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base using aqueous sodium hydroxide (NaOH) or other bases.

Scientific Research Applications

1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique trifluoromethyl group imparts desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: It is employed in biochemical research to study the effects of trifluoromethylated amines on biological systems.

    Industrial Chemistry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other related compounds.

Properties

IUPAC Name

1-[4-(trifluoromethyl)cyclohexyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N.ClH/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h6-8H,2-5,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQBXOZSGSQWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089255-24-1
Record name 1-[4-(trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride
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